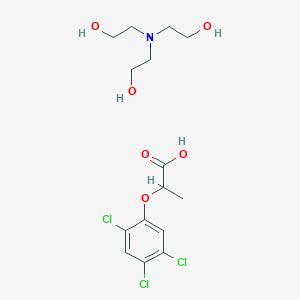
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium is a chemical compound that combines the properties of tris(2-hydroxyethyl)ammonium and 2-(2,4,5-trichlorophenoxy)propionate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate typically involves the reaction of tris(2-hydroxyethyl)amine with 2-(2,4,5-trichlorophenoxy)propionic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Tris(2-hydroxyethyl)amine+2-(2,4,5-trichlorophenoxy)propionic acid→Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cell membranes and metabolic pathways.
Medicine: Research has explored its potential as an antitumor agent due to its ability to disrupt cell metabolism.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with cellular components. The compound can increase the permeability of cell membranes, leading to disruption of metabolic processes. This effect is particularly significant in rapidly dividing cells, making it a potential antitumor agent. The molecular targets and pathways involved include the disruption of membrane integrity and interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates
- Tris(2-hydroxyethyl)isocyanurate triacrylate
Uniqueness
2-(2,4,5-trichlorophenoxy)propanoate; tris(2-hydroxyethyl)azanium is unique due to the presence of the trichlorophenoxy group, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
17369-89-0 |
|---|---|
Formule moléculaire |
C15H22Cl3NO6 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
2-(2,4,5-trichlorophenoxy)propanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C9H7Cl3O3.C6H15NO3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;8-4-1-7(2-5-9)3-6-10/h2-4H,1H3,(H,13,14);8-10H,1-6H2 |
Clé InChI |
IANQCWWLVIJHNX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)N(CCO)CCO |
SMILES canonique |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH+](CCO)CCO |
Key on ui other cas no. |
17369-89-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















